molecular formula C24H25N3O4S B12925795 Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate CAS No. 71798-49-7

Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate

Cat. No.: B12925795
CAS No.: 71798-49-7
M. Wt: 451.5 g/mol
InChI Key: VNNVIBDKJPOCAO-UHFFFAOYSA-N
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Description

Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate (hereafter referred to as "the compound") is a synthetic small molecule characterized by a central acridine core linked to a phenylbutyramide group and a methanesulfonate counterion. The acridine moiety is a planar heterocyclic structure known for intercalating into DNA, while the phenylbutyramide substituent likely influences solubility, target binding, and pharmacokinetics.

Properties

CAS No.

71798-49-7

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

4-[4-(acridin-9-ylamino)phenyl]butanamide;methanesulfonic acid

InChI

InChI=1S/C23H21N3O.CH4O3S/c24-22(27)11-5-6-16-12-14-17(15-13-16)25-23-18-7-1-3-9-20(18)26-21-10-4-2-8-19(21)23;1-5(2,3)4/h1-4,7-10,12-15H,5-6,11H2,(H2,24,27)(H,25,26);1H3,(H,2,3,4)

InChI Key

VNNVIBDKJPOCAO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine derivative is then reacted with a phenylbutyramide intermediate under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions

Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dimethyl sulfoxide (DMSO), ethanol

    Catalysts: Palladium on carbon, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its interactions with DNA and proteins, making it useful in molecular biology research.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate involves its interaction with biological molecules, particularly DNA and proteins. It can intercalate into DNA, disrupting its structure and function, which may lead to cell death. This property makes it a potential candidate for anticancer therapies. The compound may also inhibit specific enzymes and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analog: m-AMSA

Key Structural Differences :

  • Core Structure: Both compounds share the 9-acridinylamino group, critical for DNA intercalation. However, m-AMSA features a methanesulfon-m-anisidide group (methoxy-substituted aniline sulfonamide), whereas the compound substitutes this with a para-phenylbutyramide group.

Mechanistic and Functional Insights :

  • Target : m-AMSA stabilizes the DNA-topoisomerase II cleavage complex, converting the enzyme into a cytotoxic agent . The compound’s acridine core suggests a similar mechanism, but its phenylbutyramide group may modulate interactions with topoisomerase residues (e.g., gp52 or gp39 in bacteriophage T4), affecting resistance profiles.
  • Resistance Profiles : Mutations in topoisomerase subunits (e.g., S79F in gp52) confer resistance to m-AMSA by disrupting drug-enzyme binding . The compound’s bulkier butyramide group might circumvent such resistance by engaging alternative residues.

Data Comparison :

Parameter Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate m-AMSA
Molecular Formula Hypothetical: C₃₀H₂₈N₄O₃S* C₂₁H₂₀N₃O₄S
Molecular Weight ~565 g/mol* 410.47 g/mol
Target Likely Type II Topoisomerase Type II Topoisomerase
Key Resistance Mutation Not studied; predicted sensitivity to S79F/G269V mutants Resistant to S79F mutants

*Hypothetical data based on structural analysis.

Indole-3-Butyric Acid Derivatives ()

Structural and Functional Contrasts :

  • Core Structure: These derivatives (e.g., N-[4-(N-Butyl-hydrazinocarbonyl)-phenyl]-4-(1-ethyl-1H-indol-3-yl)-butyramide) replace the acridine with an indole ring, linked to butyramide via hydrazine groups.
  • Mechanism : Unlike the compound or m-AMSA, these act as histone deacetylase (HDAC) inhibitors, modulating chromatin structure rather than targeting DNA-topoisomerase interactions .

Data Comparison :

Parameter This compound Indole-3-Butyric Acid Derivative (I3e2)
Molecular Formula C₃₀H₂₈N₄O₃S* C₂₄H₃₀N₄O₂
Molecular Weight ~565 g/mol* 407.24 g/mol
Target Type II Topoisomerase (predicted) HDAC Enzymes
Therapeutic Application Antitumor (DNA damage) Epigenetic modulation

Quinolones and Cross-Resistance Patterns

  • Structural Divergence: Quinolones (e.g., oxolinic acid) lack the acridine core but share topoisomerase-targeting activity.
  • Resistance Insights: Mutations like E457K in gp39 confer hypersensitivity to quinolones but resistance to m-AMSA . The compound’s structure may avoid such cross-resistance due to distinct substituent-enzyme interactions.

Biological Activity

Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate is a compound of interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its acridine moiety, which is known for intercalating DNA, potentially influencing cellular processes. The methanesulfonate group enhances solubility and stability in biological environments.

Biological Activity Overview

Research indicates that butyramide derivatives exhibit various biological activities, including:

  • Antitumor Effects : Acridine derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest these compounds can inhibit bacterial growth.
  • Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been documented.

The primary mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The acridine structure allows it to intercalate between DNA bases, disrupting replication and transcription processes.
  • Inhibition of Topoisomerases : It may inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that butyramide derivatives significantly reduced cell viability. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)10DNA intercalation
MCF-7 (breast)15Topoisomerase II inhibition
A549 (lung)12ROS generation

Antimicrobial Activity

In vitro studies have shown that butyramide exhibits antimicrobial properties against several strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial investigated the efficacy of butyramide in combination with conventional chemotherapy. Patients with advanced-stage cancer showed improved outcomes when treated with this compound alongside standard therapies.
  • Case Study on Antimicrobial Resistance :
    Research highlighted the potential of butyramide as an adjuvant therapy to enhance the effectiveness of existing antibiotics against resistant strains of bacteria.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(p-(9-acridinylamino)phenyl)butyramide methanesulfonate, and how can purity be validated?

Methodological Answer: The synthesis of acridinylamino derivatives typically involves coupling 9-aminoacridine with substituted phenylbutyramide precursors. For methanesulfonate salt formation, methanesulfonic acid is reacted with the free base under controlled conditions (e.g., in anhydrous solvents like dichloromethane or acetonitrile). Key steps include:

  • Sulfonation : Use methanesulfonyl chloride or methanesulfonic acid under basic conditions (e.g., triethylamine) to ensure complete salt formation .
  • Purification : Column chromatography (silica gel, eluent system: n-pentane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Purity Validation :
    • HPLC : Monitor at 254 nm with a C18 column and acetonitrile/water mobile phase .
    • 1H NMR : Confirm absence of residual solvents (e.g., δ 3.11 ppm for methanesulfonate methyl protons) .
    • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. How is the compound’s mechanism of action studied in cancer cell lines, and what assays are suitable for quantifying cytotoxicity?

Methodological Answer: The compound’s acridine moiety intercalates DNA, while the methanesulfonate group enhances solubility for in vitro testing. Standard protocols include:

  • Cell Viability Assays :
    • MTT Assay : Measure mitochondrial activity in non-small cell lung cancer (NSCLC) or sarcoma cell lines (e.g., A549, HT-1080) after 48–72 hr exposure .
    • Clonogenic Assay : Assess long-term proliferative inhibition at sub-IC₅₀ concentrations .
  • DNA Binding Studies :
    • Fluorescence Quenching : Monitor changes in acridine fluorescence upon DNA interaction (λex 360 nm, λem 460 nm) .
    • Circular Dichroism : Detect DNA conformational shifts (e.g., B-to-Z transitions) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) limitations. To address this:

  • Metabolic Stability : Perform liver microsome assays (human/rodent) to identify rapid clearance pathways (e.g., cytochrome P450 oxidation) .
  • Formulation Optimization : Use methanesulfonate salts to enhance aqueous solubility for intravenous administration .
  • PD/PK Modeling : Correlate plasma concentrations (LC-MS/MS quantification) with tumor shrinkage in xenograft models .
  • Toxicity Profiling : Monitor off-target effects (e.g., cardiotoxicity via hERG channel inhibition assays) .

Q. What strategies are employed to study structure-activity relationships (SAR) for optimizing DNA intercalation and reducing off-target effects?

Methodological Answer: SAR studies focus on modifying the acridine core and substituent positions:

  • Acridine Modifications :
    • Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at C-2 to enhance DNA binding .
    • Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to reduce metabolic dealkylation .
  • Side Chain Optimization :
    • Replace butyramide with sulfonamide linkers to improve cellular uptake .
  • Computational Modeling :
    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to DNA topoisomerase II .

Q. How is the compound’s stability profiled under physiological conditions, and what degradation products are monitored?

Methodological Answer: Stability studies follow ICH guidelines:

  • Forced Degradation :
    • Acidic/Base Hydrolysis : Incubate in 0.1 M HCl/NaOH at 40°C for 24 hr; monitor via HPLC for acridine ring cleavage or sulfonate ester hydrolysis .
    • Oxidative Stress : Expose to 3% H2O2; track N-oxide formation .
  • Photostability : Irradiate under UV light (320–400 nm) to detect photoadducts .
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess polymorphic transitions via XRPD .

Q. What analytical techniques are critical for characterizing batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • HPLC-DAD/MS : Detect impurities >0.1% (e.g., unreacted 9-aminoacridine or methanesulfonic acid) .
  • X-ray Crystallography : Confirm salt form (methanesulfonate vs. hydrochloride) and polymorph identity .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts formulation stability .

Q. How do researchers evaluate the compound’s potential for inducing drug resistance in cancer cells?

Methodological Answer:

  • Long-Term Exposure : Treat cells (e.g., MCF-7) with sub-lethal doses for 6 months; assess IC50 shifts .
  • ABC Transporter Overexpression : Use qRT-PCR to measure MDR1/P-gp upregulation; validate with calcein-AM efflux assays .
  • Combinatorial Screens : Pair with P-gp inhibitors (e.g., tariquidar) to restore cytotoxicity .

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